molecular formula C12H12N4O B13126899 6-Amino-2-methyl-[3,4'-bipyridine]-5-carboxamide CAS No. 129090-34-2

6-Amino-2-methyl-[3,4'-bipyridine]-5-carboxamide

Cat. No.: B13126899
CAS No.: 129090-34-2
M. Wt: 228.25 g/mol
InChI Key: JWMJPZZRXKEBTB-UHFFFAOYSA-N
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Description

6-Amino-2-methyl-[3,4’-bipyridine]-5-carboxamide is a bipyridine derivative, a class of compounds known for their extensive applications in various fields such as chemistry, biology, and medicine. Bipyridine derivatives are often used as ligands in coordination chemistry, photosensitizers, and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bipyridine derivatives, including 6-Amino-2-methyl-[3,4’-bipyridine]-5-carboxamide, typically involves metal-catalyzed cross-coupling reactions. Common methods include Suzuki coupling, Stille coupling, and Negishi coupling . These reactions often require palladium or nickel catalysts and are conducted under inert atmospheres to prevent oxidation.

Industrial Production Methods: Industrial production of bipyridine derivatives may involve large-scale coupling reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-methyl-[3,4’-bipyridine]-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

6-Amino-2-methyl-[3,4’-bipyridine]-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2-methyl-[3,4’-bipyridine]-5-carboxamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various effects such as inhibition of enzyme activity or generation of reactive oxygen species (ROS) in photodynamic therapy .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 6-Amino-2-methyl-[3,4’-bipyridine]-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

129090-34-2

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

2-amino-6-methyl-5-pyridin-4-ylpyridine-3-carboxamide

InChI

InChI=1S/C12H12N4O/c1-7-9(8-2-4-15-5-3-8)6-10(12(14)17)11(13)16-7/h2-6H,1H3,(H2,13,16)(H2,14,17)

InChI Key

JWMJPZZRXKEBTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1C2=CC=NC=C2)C(=O)N)N

Origin of Product

United States

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